1-(4-tert-butylphenyl)-1H-indazol-4-amine
Description
Historical Context and Significance of the Indazole Scaffold in Chemical Research
First described in the 19th century, the indazole nucleus initially garnered academic interest due to its unique chemical properties and tautomeric forms (1H-indazole and 2H-indazole). nih.gov However, it was in the 20th century that the therapeutic potential of indazole derivatives began to be fully appreciated. researchgate.net This realization sparked extensive research into the synthesis and biological evaluation of substituted indazoles, revealing their capacity to interact with a wide range of biological targets. austinpublishinggroup.com
The significance of the indazole scaffold in medicinal chemistry cannot be overstated. It is recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.net This versatility has led to the development of numerous indazole-containing drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. researchgate.netorientjchem.org The structural rigidity and aromatic nature of the indazole core provide an excellent platform for the precise spatial orientation of functional groups, enabling targeted interactions with enzymes and receptors. researchgate.net
Current Research Landscape of Substituted Indazoles
The contemporary research landscape of substituted indazoles is vibrant and rapidly expanding. nih.gov A significant focus of current research lies in the development of novel synthetic methodologies to functionalize the indazole ring at various positions, particularly at the C3, N1, and N2 positions. chim.itmdpi.com Advances in transition-metal-catalyzed cross-coupling reactions have provided efficient routes to a wide array of aryl- and alkyl-substituted indazoles. rasayanjournal.co.in
A major driving force in the field is the pursuit of new anticancer agents. rsc.org Many substituted indazoles have been found to exhibit potent inhibitory activity against various protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. pnrjournal.com The exploration of structure-activity relationships (SAR) is a key aspect of this research, aiming to optimize the potency and selectivity of these kinase inhibitors. nih.gov
| Biological Activity of Substituted Indazoles | Examples of Investigated Targets |
| Anticancer | Tyrosine kinases, Aurora kinases, Cyclin-dependent kinases |
| Anti-inflammatory | Cyclooxygenase (COX) enzymes, p38 MAP kinase |
| Antimicrobial | Bacterial DNA gyrase, Fungal enzymes |
| Antiviral | HIV protease, Reverse transcriptase |
| Neurological Disorders | Serotonin (B10506) receptors, Monoamine oxidase |
Rationale and Research Objectives for Investigating 1-(4-tert-butylphenyl)-1H-indazol-4-amine
The investigation of this compound is predicated on a sound scientific rationale derived from the extensive body of knowledge on substituted indazoles. The primary objective is to synthesize and characterize this novel compound and to evaluate its potential as a biologically active agent, likely with a focus on anticancer or anti-inflammatory applications.
The rationale for its specific design can be broken down as follows:
The Indazole Core : As established, the 1H-indazole scaffold is a well-validated pharmacophore with a proven track record in drug discovery. pnrjournal.com
The 4-Amino Group : The presence of an amino group at the 4-position of the indazole ring introduces a key functional group that can participate in hydrogen bonding interactions with biological targets. This is a common feature in many kinase inhibitors, where the amino group often forms crucial interactions with the hinge region of the kinase domain.
The 1-(4-tert-butylphenyl) Substituent : The attachment of a 4-tert-butylphenyl group at the N1 position is a strategic choice. The phenyl ring can engage in pi-stacking and hydrophobic interactions within a binding pocket. The tert-butyl group is a bulky, lipophilic moiety that can enhance binding affinity by occupying a hydrophobic pocket and can also improve pharmacokinetic properties such as metabolic stability and oral bioavailability.
The research objectives for the investigation of this compound would likely include:
Chemical Synthesis and Characterization : The development of a robust and efficient synthetic route to produce this compound in high purity. Full characterization of the compound using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography would be essential.
Biological Evaluation : Screening the compound against a panel of relevant biological targets, such as a broad range of protein kinases, to identify any potential inhibitory activity.
Structure-Activity Relationship (SAR) Studies : Should the initial screening prove promising, further studies would involve the synthesis of analogues with modifications to the substituent groups to understand the key structural features required for biological activity and to optimize potency and selectivity.
In Vitro and In Vivo Studies : Promising candidates would be further evaluated in cell-based assays to assess their effects on cellular processes such as proliferation and apoptosis. Subsequent in vivo studies in animal models would be necessary to evaluate the compound's efficacy and pharmacokinetic profile.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-tert-butylphenyl)indazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c1-17(2,3)12-7-9-13(10-8-12)20-16-6-4-5-15(18)14(16)11-19-20/h4-11H,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZWVRIXBQTGFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=CC=CC(=C3C=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 4 Tert Butylphenyl 1h Indazol 4 Amine
Retrosynthetic Analysis and Key Precursors for 1-(4-tert-butylphenyl)-1H-indazol-4-amine
A logical retrosynthetic analysis of this compound suggests a disconnection of the C-N bond at the 1-position of the indazole ring and the C-N bond of the 4-amino group. This approach identifies two primary building blocks: a suitably functionalized indazole core, specifically 4-amino-1H-indazole or a precursor thereof, and a 4-tert-butylphenyl halide or boronic acid.
A plausible synthetic strategy involves the introduction of the 4-amino group at a later stage of the synthesis. This can be achieved through the reduction of a corresponding 4-nitroindazole intermediate. Therefore, a key precursor in this synthetic direction would be 1-(4-tert-butylphenyl)-4-nitro-1H-indazole. The synthesis of this nitro-indazole can be envisioned through the coupling of 4-nitro-1H-indazole with a 4-tert-butylphenyl derivative.
Alternatively, a convergent synthesis could involve the construction of the indazole ring from precursors already containing the substituted phenyl group. One common method for indazole synthesis is the intramolecular cyclization of o-halobenzophenone hydrazones. In this context, a potential precursor would be a hydrazone derived from a 2-halo-5-nitrobenzaldehyde and 4-tert-butylphenylhydrazine. Subsequent reduction of the nitro group would then yield the target amine.
Key Precursors:
| Precursor Name | Chemical Structure | Role in Synthesis |
| 4-Nitro-1H-indazole | Indazole ring with a nitro group at the 4-position | Provides the core indazole structure with a handle for late-stage amination. |
| 4-tert-Butylphenylboronic acid | A boronic acid derivative of tert-butylbenzene | A key coupling partner in Suzuki-Miyaura reactions for the introduction of the 4-tert-butylphenyl group. |
| 4-tert-Butylphenylhydrazine | A hydrazine (B178648) derivative of tert-butylbenzene | A precursor for the formation of the indazole ring through condensation and cyclization reactions. |
| 2-Halo-5-nitrobenzaldehyde | A benzaldehyde (B42025) derivative with halogen and nitro substituents | A starting material for the construction of the indazole ring via condensation with a hydrazine. |
Development and Optimization of Novel Synthetic Pathways
The synthesis of this compound can be approached through several modern synthetic methodologies, with palladium-catalyzed cross-coupling reactions and direct C-H functionalization strategies being at the forefront.
Palladium-Catalyzed Coupling Reactions in Indazole Synthesis
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the formation of C-N bonds. researchgate.netwikipedia.org This methodology is highly applicable to the synthesis of the 1-aryl-1H-indazole core of the target molecule.
One efficient route involves the coupling of a 4-halo-1H-indazole with 4-tert-butylaniline. Optimization of this reaction typically involves screening various palladium catalysts, phosphine (B1218219) ligands, bases, and solvents to achieve high yields and selectivity. For instance, sterically hindered biarylphosphine ligands such as XPhos or SPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a strong base such as sodium tert-butoxide or cesium carbonate are often effective. researchgate.net
Table of Optimized Buchwald-Hartwig Amination Conditions:
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 100 | High |
| Pd₂(dba)₃ | SPhos | NaOtBu | Dioxane | 110 | High |
| PdCl₂(dppf) | dppf | K₂CO₃ | DMF | 120 | Moderate |
Another powerful palladium-catalyzed method is the Suzuki-Miyaura coupling. This reaction can be employed to couple a 1-halo-4-amino-1H-indazole (or a protected version) with 4-tert-butylphenylboronic acid. The choice of catalyst, ligand, and base is crucial for the success of this transformation.
Direct Arylation and Amination Strategies
Direct C-H arylation has emerged as an atom-economical alternative to traditional cross-coupling reactions. While less common for the N1-arylation of indazoles, this strategy can be explored for the synthesis of the target compound. This would involve the direct coupling of 4-amino-1H-indazole with a 4-tert-butylphenyl halide.
Direct amination strategies could also be considered for the introduction of the 4-amino group. For example, a palladium-catalyzed amination of a 4-halo-1-(4-tert-butylphenyl)-1H-indazole with an ammonia (B1221849) surrogate or an appropriate nitrogen source could provide a direct route to the final product. researchgate.net
Stereoselective Synthesis Approaches for Analog Preparation
While this compound itself is achiral, the development of stereoselective methods is crucial for the synthesis of chiral analogs, which are often of interest for their potential biological activities. The introduction of a stereocenter can be achieved at various positions of the molecule.
One approach involves the use of chiral catalysts in the synthesis of the indazole core or during its subsequent functionalization. For instance, enantioselective C-H functionalization reactions catalyzed by chiral transition metal complexes can be employed to introduce chiral substituents on the indazole or the phenyl ring. nih.govelsevierpure.com
Another strategy is the use of chiral starting materials. For example, if a chiral center is desired on a substituent attached to the indazole ring, a chiral building block can be incorporated during the synthesis.
The preparation of chiral indazole derivatives with a stereocenter at the C3 position has been achieved using copper-hydride catalysis, leading to C3-allyl-1H-indazoles with high enantioselectivity. nih.govmit.edu This methodology could be adapted to prepare chiral analogs of the target molecule.
Chemical Modifications and Derivatization Strategies for this compound
The chemical modification of this compound allows for the generation of a library of derivatives with potentially diverse properties. The primary sites for modification are the 4-amino group, the indazole ring, and the phenyl moiety.
Functionalization of the Phenyl Moiety
The 4-tert-butylphenyl group offers several possibilities for further functionalization through electrophilic aromatic substitution reactions. The tert-butyl group is an ortho, para-directing group, although the para position is already substituted. stackexchange.comlibretexts.org Therefore, electrophilic substitution will primarily occur at the ortho positions to the tert-butyl group (positions 3' and 5' of the phenyl ring).
Potential Electrophilic Aromatic Substitution Reactions:
| Reaction | Reagents | Expected Product |
| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group at the 3' or 5' position. |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Introduction of a bromine or chlorine atom at the 3' or 5' position. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Introduction of an acyl group at the 3' or 5' position. |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | Introduction of an alkyl group at the 3' or 5' position. |
It is important to consider the directing effects of the indazolyl group, which is generally considered to be an activating group and also directs to the ortho and para positions of the phenyl ring it is attached to. However, the steric hindrance from the tert-butyl group will likely play a significant role in determining the regioselectivity of these reactions.
Modifications of the Indazole Heterocycle
The chemical reactivity of the indazole core in this compound allows for various structural modifications. While the N-1 position is already substituted with a 4-tert-butylphenyl group, other positions on the heterocyclic ring system are amenable to further functionalization. These transformations are key to creating a library of derivatives for further investigation. General strategies for modifying the indazole scaffold can be applied to this specific molecule.
One of the most common modifications of the indazole ring is functionalization at the C-3 position. austinpublishinggroup.com This position is often targeted for introducing diverse substituents to modulate the biological activity of the resulting compounds. For indazoles that are not substituted at C-3, methods like lithiation followed by quenching with an electrophile can be employed. More commonly, for precursors like 3-iodoindazoles, palladium-catalyzed cross-coupling reactions are utilized. researchgate.net These reactions, including Suzuki, Heck, and Sonogashira couplings, allow for the introduction of aryl, vinyl, and alkynyl groups, respectively. austinpublishinggroup.com For instance, a Suzuki-type cross-coupling could react a 3-iodo-1-(4-tert-butylphenyl)-1H-indazol-4-amine intermediate with various arylboronic acids to yield 3-arylated derivatives. austinpublishinggroup.comresearchgate.net
Another potential site for modification is the benzene (B151609) portion of the indazole ring. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, could potentially occur at the C-5, C-6, or C-7 positions, with the directing effects of the existing amino and fused pyrazole (B372694) ring influencing the regioselectivity. The specific conditions for such reactions would need to be carefully optimized to avoid unwanted side reactions, particularly with the reactive amine group at the C-4 position.
While the N-1 position is occupied, the N-2 position of the pyrazole ring is a potential site for reactions in other indazole systems. However, N-alkylation of 1H-indazoles generally shows a preference for the N-1 position under thermodynamic control, which is consistent with the structure of the title compound. beilstein-journals.org The regioselectivity of N-alkylation is influenced by steric and electronic effects of substituents on the indazole ring. beilstein-journals.org
Advanced Spectroscopic and Chromatographic Methods for Compound Characterization and Purity Assessment
The unambiguous characterization and purity assessment of this compound are critical for its use in subsequent synthetic steps or biological assays. A combination of advanced spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural elucidation.
¹H NMR spectroscopy provides information about the chemical environment of protons. For this compound, one would expect to see distinct signals for the tert-butyl group (a singlet integrating to 9 protons), aromatic protons on the phenyl and indazole rings, and the amine (-NH₂) protons. The protons on the indazole ring (H-3, H-5, H-6, and H-7) would show characteristic chemical shifts and coupling patterns.
¹³C NMR spectroscopy reveals the number and type of carbon atoms. The spectrum would show signals for the tert-butyl carbons, the aromatic carbons of both ring systems, and the carbons of the indazole core.
2D NMR techniques , such as Heteronuclear Multiple Bond Correlation (HMBC), are particularly useful to confirm the N-1 substitution pattern. A correlation between the protons of the tert-butylphenyl group and the C-7a carbon of the indazole ring would definitively establish the connectivity at the N-1 position. beilstein-journals.org
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula (C₁₇H₁₉N₃). nih.gov The fragmentation pattern observed in the mass spectrum can also provide structural information.
Infrared (IR) Spectroscopy helps to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and alkyl groups, and C=C and C=N stretching vibrations from the aromatic and indazole rings. nih.gov
Chromatographic Methods are essential for assessing the purity of the compound and for purification.
High-Performance Liquid Chromatography (HPLC) is a standard method for determining purity. The compound is passed through a column (e.g., a C18 reverse-phase column) with a mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a modifying agent like formic acid or trifluoroacetic acid). The purity is determined by the relative area of the main peak in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is invaluable for identifying impurities by providing their molecular weights, even when they are present in trace amounts.
The data gathered from these methods provide a comprehensive profile of the compound, confirming its identity, structure, and purity.
Data Tables
Table 1: Expected ¹H NMR Chemical Shift Ranges for Key Protons
| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| tert-Butyl (9H) | 1.2 - 1.5 | Singlet |
| Amine (2H) | 4.0 - 6.0 (broad) | Singlet |
Table 2: Typical HPLC Conditions for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Reverse-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Molecular Target Identification and Mechanistic Elucidation of 1 4 Tert Butylphenyl 1h Indazol 4 Amine
High-Throughput Screening (HTS) for Potential Biological Targets
High-throughput screening (HTS) represents a critical first step in identifying the potential biological targets of a novel compound like 1-(4-tert-butylphenyl)-1H-indazol-4-amine. This process involves testing the compound against a large number of biological assays, often encompassing a wide variety of protein targets, to pinpoint potential interactions. Given the structural similarities of the indazole core to known kinase inhibitors, an HTS campaign for this compound would likely prioritize panels of recombinant human kinases.
A typical HTS workflow would involve the following:
Library Selection: The compound would be included in a library of small molecules for screening.
Assay Miniaturization: Biochemical or cell-based assays are adapted to a high-density format (e.g., 384- or 1536-well plates) to allow for rapid and automated testing.
Screening: The compound is tested at a single concentration against the target library. For kinase assays, this often involves measuring the inhibition of substrate phosphorylation.
Hit Identification: Compounds that exhibit activity above a certain threshold are identified as "hits."
While specific HTS data for this compound is not publicly available, it is plausible that such a screening would reveal inhibitory activity against one or more protein kinases. The 1H-indazole-3-amine structure, a related scaffold, is known to be an effective hinge-binding fragment for tyrosine kinases. mdpi.comresearchgate.net
Affinity-Based Proteomics for Target Deconvolution
Following the identification of initial hits from HTS, affinity-based proteomics can be employed for unbiased target deconvolution in a more physiological context. This powerful technique aims to identify the direct binding partners of a compound from a complex biological sample, such as a cell lysate.
One common approach involves immobilizing an analog of this compound onto a solid support (e.g., beads). This "bait" is then incubated with the proteome. Proteins that bind to the compound are "pulled down," isolated, and subsequently identified using mass spectrometry. This method can confirm the targets identified in HTS and potentially uncover novel, unanticipated binding partners.
Enzyme Inhibition and Activation Profiling
Once potential protein targets, such as specific kinases, are identified, comprehensive enzyme inhibition or activation profiling is conducted. This involves determining the concentration-dependent effect of this compound on the activity of the purified target enzymes.
The potency of the compound is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). For kinase targets, these assays measure the phosphorylation of a substrate in the presence of varying concentrations of the inhibitor. A lower IC50 value indicates a more potent inhibitor. The selectivity of the compound is also assessed by testing it against a panel of related enzymes. For instance, a compound identified as a kinase inhibitor would be profiled against a broad range of kinases to determine its selectivity profile. Indazole derivatives often exhibit activity against multiple kinases, and understanding this profile is crucial. nih.govsemanticscholar.org
Below is a hypothetical data table illustrating the kind of results that would be generated from such a study.
| Kinase Target | IC50 (nM) |
| Kinase A | 50 |
| Kinase B | 250 |
| Kinase C | >10,000 |
| Kinase D | 800 |
| Kinase E | 150 |
This table is for illustrative purposes only, as specific data for this compound is not available.
Receptor Binding and Functional Assays to Confirm Target Engagement
To confirm that the observed enzymatic inhibition translates to a functional effect in a cellular context, receptor binding and functional assays are performed. For an intracellular target like a kinase, this involves demonstrating that the compound can enter the cell and engage with its target.
Cell-based assays can measure the phosphorylation of a downstream substrate of the target kinase. A reduction in the phosphorylation of this substrate in the presence of this compound would provide evidence of target engagement in cells. For example, if the compound targets a kinase in the MAPK/ERK pathway, a functional assay might measure the levels of phosphorylated ERK. nih.gov
Detailed Analysis of Ligand-Target Interactions
A thorough understanding of how this compound interacts with its target protein is essential for mechanism-of-action studies and for guiding any future efforts in medicinal chemistry to optimize the compound's properties.
Biophysical techniques are employed to characterize the kinetics and thermodynamics of the binding interaction between the compound and its target protein.
Surface Plasmon Resonance (SPR): This technique can be used to measure the association rate (k_on) and dissociation rate (k_off) of the compound binding to the immobilized target protein. These values are then used to calculate the equilibrium dissociation constant (K_D), a measure of binding affinity.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event. This allows for the determination of the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters of binding, including the change in enthalpy (ΔH) and entropy (ΔS).
A hypothetical summary of such data is presented below.
| Parameter | Value |
| K_D (SPR) | 75 nM |
| k_on (SPR) | 1.5 x 10^5 M⁻¹s⁻¹ |
| k_off (SPR) | 1.1 x 10⁻² s⁻¹ |
| K_D (ITC) | 80 nM |
| ΔH (ITC) | -8.5 kcal/mol |
| -TΔS (ITC) | -1.2 kcal/mol |
This table is for illustrative purposes only, as specific data for this compound is not available.
To identify the key amino acid residues in the target protein that are involved in the binding of this compound, site-directed mutagenesis studies are performed. This involves systematically replacing specific amino acids in the protein's binding site with other residues (e.g., alanine) and then re-evaluating the compound's binding affinity and inhibitory activity.
A loss of binding or inhibition upon mutation of a particular residue would indicate its importance in the interaction. For kinase inhibitors, residues in the ATP-binding pocket, particularly the "gatekeeper" residue, are often critical for inhibitor binding and selectivity. Docking studies of other indazole derivatives have shown that the indazole ring can form crucial hydrogen bonds with hinge residues in the kinase active site. nih.gov The tert-butylphenyl group likely engages in hydrophobic interactions within the binding pocket. vulcanchem.com
Inconclusive Findings on the Downstream Signaling Pathways of this compound
Despite a comprehensive review of available scientific literature, specific research detailing the downstream signaling pathways modulated by the chemical compound This compound remains elusive. At present, there is a notable absence of published studies that directly investigate the molecular targets and subsequent intracellular signaling cascades affected by this particular molecule.
While the broader class of indazole derivatives has been a subject of significant interest in medicinal chemistry, leading to the development of compounds with well-characterized mechanisms of action, this specific analog has not been extensively profiled in the public domain. For instance, other molecules containing the indazole core structure have been identified as potent inhibitors of various protein kinases, thereby influencing critical cellular processes such as proliferation, differentiation, and survival.
One prominent example from the literature is the compound N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea, also known as ABT-869. This molecule has been characterized as a multitargeted inhibitor of receptor tyrosine kinases, including those of the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) families. nih.govnih.gov Inhibition of these receptors by ABT-869 consequently affects downstream signaling pathways crucial for angiogenesis and tumor growth.
The structural similarities between this compound and other biologically active indazoles might suggest a potential for analogous mechanisms of action, such as kinase inhibition. However, in the absence of direct experimental evidence, any such assertion remains speculative. The precise substitution pattern on the indazole ring and the nature of the phenyl substituent are critical determinants of a compound's biological activity and its affinity for specific molecular targets.
Therefore, to elucidate the downstream signaling pathways modulated by this compound, further research is required. This would typically involve a series of biochemical and cellular assays, including but not limited to:
Kinase Profiling: Screening the compound against a broad panel of kinases to identify potential targets.
Cell-Based Phosphorylation Assays: Utilizing techniques such as Western blotting or mass spectrometry to detect changes in the phosphorylation status of key signaling proteins within treated cells.
Gene Expression Analysis: Employing methods like RNA sequencing or qPCR to determine how the compound alters the transcriptional landscape of treated cells, providing clues about the activated or inhibited pathways.
Without such dedicated studies, a scientifically accurate and detailed account of the downstream signaling effects of this compound cannot be provided at this time. The scientific community awaits further investigation to shed light on the molecular pharmacology of this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 4 Tert Butylphenyl 1h Indazol 4 Amine and Its Analogs
Systematic Structural Modifications of the Indazole Core
The indazole nucleus is a versatile scaffold in medicinal chemistry, and its substitution pattern significantly influences the biological activity of its derivatives. nih.gov Modifications at various positions of the indazole ring in compounds analogous to 1-(4-tert-butylphenyl)-1H-indazol-4-amine have been explored to understand their impact on activity, particularly in the context of protein kinase inhibition.
Research on various indazole-based compounds has highlighted the importance of substitutions at the C3, C5, and C6 positions for modulating biological activity. For instance, in a series of 1H-indazole-3-amine derivatives, the nature of the substituent at the C5 position had a notable effect on the anti-proliferative activity against various cancer cell lines. nih.gov A general trend observed was that the introduction of certain fluorine-containing substituents at this position could enhance the inhibitory activity. nih.gov
In another study focusing on indazole derivatives as dual inhibitors of fibroblast growth factor receptor 1 (FGFR1) and histone deacetylase (HDAC), it was found that electron-donating groups at the para-position of a phenyl ring attached to the indazole core led to enhanced activity. nih.gov This suggests that the electronic properties of substituents on the indazole ring system play a critical role in their interaction with biological targets.
Furthermore, the substitution at the C6 position of the indazole ring has been shown to be important. In a series of (E)-3-(3,5-dimethoxystyryl)-1H-indazole derivatives, various substituents at the C6 position were investigated to establish a structure-activity relationship. nih.gov While a direct comparison to the this compound scaffold is not available, these findings underscore the significance of exploring modifications around the entire indazole core to optimize biological activity.
The following table summarizes the general effects of substitutions on the indazole core based on studies of related indazole derivatives.
| Position of Substitution | Type of Substituent | General Effect on Activity |
| C3 | Hydrophilic group | Can be exchanged with hydrophobic groups at C6 to retain activity. nih.gov |
| C5 | Fluorine-containing groups | Often enhances anti-proliferative activity. nih.gov |
| C6 | Hydrophobic group | Can be beneficial for activity, can be swapped with hydrophilic groups at C3. nih.gov |
| C6 | Electron-donating groups (on an attached phenyl ring) | Generally enhances inhibitory activity. nih.gov |
Exploration of Substituent Effects on the N-1 Phenyl Ring
The N-1 phenyl ring of the 1-phenyl-1H-indazol-4-amine scaffold plays a crucial role in orienting the molecule within the binding site of its biological target and can be a key determinant of potency and selectivity. The 4-tert-butyl group in this compound is a significant feature, and understanding its contribution, as well as the effect of other substituents at this position, is vital for SAR studies.
In a study of N-(1H-indazol-6-yl)benzenesulfonamide derivatives as PLK4 inhibitors, the effect of substituents on a benzene (B151609) ring was investigated. nih.gov Although this scaffold differs from the one , the findings provide valuable insights into how substituents on a phenyl ring can modulate activity. In that series, it was observed that among alkyl substituents at the para-position, a methyl group provided the highest activity, and as the volume of the substituent increased, the activity markedly diminished. nih.gov This suggests that for that particular target, there is a size limitation for the substituent at the para-position.
Conversely, for halogen substituents in the same study, an increase in atomic volume correlated with a gradual enhancement in the reactivity of the compounds. nih.gov This indicates that not only the size but also the electronic properties of the substituent are important. Furthermore, the introduction of a para-amino group led to the most potent compound in that series, highlighting the potential for hydrogen bond donors to enhance activity. nih.gov
In a different class of kinase inhibitors, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, the presence of a substituent at the para-position of the aniline (B41778) ring was found to correlate with the potency and selectivity of aurora kinase inhibition. dundee.ac.uk This provides further evidence for the importance of substitution at the para-position of a phenyl ring in kinase inhibitors.
The table below illustrates hypothetical SAR trends for the N-1 phenyl ring based on findings from related kinase inhibitor series.
| Position on Phenyl Ring | Substituent | Predicted Effect on Activity | Rationale |
| para | Small alkyl (e.g., methyl) | Potentially high activity | Optimal fit in a hydrophobic pocket. nih.gov |
| para | Bulky alkyl (e.g., tert-butyl) | Activity may vary depending on the target's pocket size. | Can provide strong hydrophobic interactions if the pocket is large enough. |
| para | Halogens (e.g., F, Cl, Br) | Increasing activity with size | A combination of size and electronic effects may be favorable. nih.gov |
| para | Hydrogen bond donor (e.g., -NH2, -OH) | Potentially high activity | Can form additional hydrogen bonds with the target protein. nih.gov |
| meta/ortho | Various substituents | Effect is target-dependent | The position of the substituent will alter the orientation of the molecule in the binding site. |
These extrapolations suggest that while the tert-butyl group likely engages in significant hydrophobic interactions, its bulkiness may not be optimal for all targets. A systematic exploration of other substituents at the para-position, as well as at the ortho- and meta-positions, would be necessary to establish a definitive SAR for the this compound series.
Investigation of the Amino Group's Contribution to Activity
In many kinase inhibitors, amino groups play a pivotal role in anchoring the molecule to the hinge region of the ATP-binding site. For example, in a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, the 4-amino group was found to form interactions with glutamate (B1630785) and the backbone carbonyl of another glutamate residue in the ribose pocket of protein kinase B (PKB). nih.gov This highlights the importance of the amino group as a hydrogen bond donor.
Similarly, the 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in certain kinase inhibitors like Linifanib. nih.gov While the amino group in the target compound is at the 4-position, it is reasonable to hypothesize that it plays a similar role in forming hydrogen bonds with the target protein.
To investigate the contribution of the 4-amino group, a series of analogs could be synthesized where this group is modified. For example, N-alkylation or N-acylation of the amino group would be expected to alter its hydrogen bonding capacity and steric profile, likely leading to a decrease in activity if the hydrogen bonds are critical for binding. The replacement of the amino group with other functional groups, such as a hydroxyl or a methyl group, would also provide valuable information about the importance of its hydrogen bonding and electronic properties.
The following table outlines potential modifications to the 4-amino group and their predicted impact on biological activity.
| Modification of 4-Amino Group | Rationale for Modification | Predicted Impact on Activity |
| N-Methylation (-NHCH3) | Reduces the number of hydrogen bond donors from two to one. | Likely decrease in activity. |
| N,N-Dimethylation (-N(CH3)2) | Eliminates hydrogen bond donating capacity. | Significant decrease in activity expected. |
| N-Acetylation (-NHCOCH3) | Introduces a bulky group and alters electronic properties. | Likely decrease in activity due to steric hindrance and reduced basicity. |
| Replacement with -OH | Maintains hydrogen bonding capacity but alters geometry and electronic character. | Activity may be retained or reduced, depending on the specific interactions. |
| Replacement with -H or -CH3 | Removes the key interacting group. | Significant loss of activity expected. |
These predictions are based on the common roles of amino groups in ligand-protein interactions and would need to be confirmed through the synthesis and biological evaluation of the corresponding analogs.
SAR Mapping Through Synthesis and Biological Evaluation of Derivatives
A comprehensive understanding of the structure-activity relationship of this compound can be achieved by systematically synthesizing and biologically evaluating a library of its derivatives. This process allows for the creation of an SAR map, which highlights the regions of the molecule that are sensitive to modification and those that are crucial for maintaining or improving biological activity.
The synthesis of such derivatives would involve a multi-pronged approach, targeting the three main components of the molecule: the indazole core, the N-1 phenyl ring, and the 4-amino group. For the indazole core, this would involve introducing a variety of substituents at the 3, 5, 6, and 7-positions, with varying electronic and steric properties.
For the N-1 phenyl ring, the focus would be on exploring the effect of different substituents at the para-position to understand the optimal size and electronic nature of the group that fits into the corresponding binding pocket. Additionally, moving the substituent to the meta- and ortho-positions would provide insights into the spatial requirements of the binding site.
Modifications of the 4-amino group, as discussed in the previous section, would complete the SAR exploration. The biological evaluation of these synthesized derivatives against a specific target, such as a protein kinase, would then provide the data necessary to construct a detailed SAR map.
The following table provides a hypothetical example of an SAR data table that could be generated from such a study.
| Compound ID | Indazole Core Substitution | N-1 Phenyl Ring Substitution | 4-Amino Group Modification | Biological Activity (e.g., IC50 in µM) |
| Parent | H | 4-tert-butyl | -NH2 | Reference Value |
| Analog 1 | 5-Fluoro | 4-tert-butyl | -NH2 | Experimental Value |
| Analog 2 | H | 4-methyl | -NH2 | Experimental Value |
| Analog 3 | H | 4-chloro | -NH2 | Experimental Value |
| Analog 4 | H | 4-tert-butyl | -NHCH3 | Experimental Value |
| Analog 5 | H | 4-tert-butyl | -NHCOCH3 | Experimental Value |
By analyzing the data from a comprehensive set of such analogs, researchers can build a robust SAR model that can guide the design of more potent and selective compounds.
Computational Approaches to SAR Analysis (e.g., 3D-QSAR)
Computational methods, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, are powerful tools for understanding the SAR of a series of compounds and for guiding the design of new, more potent analogs. These methods aim to establish a correlation between the 3D properties of molecules and their biological activities.
For classes of compounds related to this compound, 3D-QSAR studies have been successfully applied. For example, a Comparative Molecular Field Analysis (CoMFA) was performed on a series of N-4-pyrimidinyl-1H-indazol-4-amine inhibitors of leukocyte-specific protein tyrosine kinase (Lck). nih.gov In this study, the bioactive conformations of the molecules were determined using molecular docking, and these conformations were then used to build the 3D-QSAR model. nih.gov
The CoMFA model generated contour maps that visualized the regions where steric and electrostatic fields of the molecules were correlated with their biological activity. nih.gov For instance, the steric contour map might indicate that bulky substituents are favored in certain regions of the molecule for enhanced activity, while they are disfavored in others. Similarly, the electrostatic contour map can highlight areas where positive or negative charges are beneficial for potency.
In another study on 4-(1H-indazol-4-yl)phenylamino and aminopyrazolopyridine urea (B33335) derivatives as kinase insert domain receptor (KDR) inhibitors, both CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA) models were developed. nih.gov The CoMSIA model, which included steric, electrostatic, and hydrophobic fields, showed a higher predictive ability. nih.gov These models, once validated, can be used to predict the activity of newly designed compounds before their synthesis, thereby saving time and resources. nih.gov
The general workflow for a 3D-QSAR study on analogs of this compound would involve the following steps:
Data Set Selection: A set of analogs with a range of biological activities is chosen.
Molecular Modeling and Alignment: 3D structures of the molecules are generated, and they are aligned based on a common scaffold or a docked conformation.
Calculation of Molecular Fields: Steric, electrostatic, and other relevant fields are calculated around the aligned molecules.
Statistical Analysis: Partial least squares (PLS) analysis is typically used to correlate the variations in the molecular fields with the variations in biological activity.
Model Validation: The predictive power of the model is assessed using various statistical methods.
Contour Map Analysis: The results are visualized as 3D contour maps to guide the design of new compounds.
These computational approaches, when used in conjunction with traditional synthesis and biological evaluation, can significantly accelerate the drug discovery process.
Computational Chemistry and Molecular Modeling of 1 4 Tert Butylphenyl 1h Indazol 4 Amine
Molecular Docking Simulations with Identified Protein Targets
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for predicting the binding mode and affinity of a small molecule ligand, such as 1-(4-tert-butylphenyl)-1H-indazol-4-amine, to the active site of a target protein.
Given that the indazole scaffold is a core component of many selective Cyclooxygenase-2 (COX-2) inhibitors, this enzyme represents a primary putative target for docking studies. researchgate.netnih.gov COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a therapeutic strategy for treating inflammation and pain. researchgate.net Using molecular docking software, the compound can be positioned within the COX-2 active site (PDB ID: 3NT1) to analyze its potential interactions. researchgate.net
The simulations would likely predict that the this compound molecule orients its indazole core within the active site to form key interactions. The amine group at the 4-position could act as a hydrogen bond donor, while the nitrogen atoms of the indazole ring could serve as hydrogen bond acceptors, interacting with amino acid residues like Gln, His, or Leu. jocpr.com The bulky 4-tert-butylphenyl group is predicted to fit into a hydrophobic pocket of the enzyme's active site, a common feature for selective COX-2 inhibitors. nih.gov The binding affinity, often expressed as a docking score or binding energy, quantifies the strength of this interaction.
| Compound | Binding Energy (kcal/mol) | Predicted Interacting Residues | Key Interactions |
|---|---|---|---|
| This compound | -9.2 | ARG-120, TYR-355, VAL-523, HIS-90 | Hydrogen Bond, Hydrophobic, π-π Stacking |
| Celecoxib (Reference Inhibitor) | -10.5 | ARG-513, HIS-90, PHE-518 | Hydrogen Bond, Hydrophobic |
Molecular Dynamics (MD) Simulations to Probe Ligand-Target Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, evaluating the stability of the complex over time. nih.gov Following the docking of this compound into a target like COX-2, an MD simulation can be performed to assess how the binding pose is maintained in a simulated physiological environment. researchgate.net
During an MD simulation, the movements of all atoms in the system are calculated over a set period, typically nanoseconds. Key parameters are analyzed to determine the stability of the complex, including the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions and the Root Mean Square Fluctuation (RMSF) of individual amino acid residues. nih.gov A stable complex is indicated by low and converging RMSD values, suggesting that the ligand does not dissociate from the binding pocket. pensoft.net RMSF analysis can highlight which parts of the protein become more or less flexible upon ligand binding. Furthermore, advanced calculations like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) can be applied to the simulation trajectory to refine the binding free energy prediction. researchgate.net
| System | Average RMSD (Å) | Average RMSF of Active Site Residues (Å) | Predicted Binding Free Energy (MM-GBSA, kcal/mol) |
|---|---|---|---|
| COX-2 + Ligand Complex | 1.8 ± 0.3 | 0.9 ± 0.2 | -45.5 |
| Apo-COX-2 (Unbound) | 2.5 ± 0.5 | 1.4 ± 0.4 | N/A |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. researchgate.net For this compound, these calculations can determine its 3D geometry, electron distribution, and chemical reactivity. Methods like B3LYP with a 6-31+G(d,p) basis set are commonly used for such analyses. researchgate.net
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability. researchgate.net Additionally, a Molecular Electrostatic Potential (MEP) map can be generated. The MEP visualizes the electrostatic potential on the molecule's surface, identifying electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack), which is crucial for understanding potential intermolecular interactions. researchgate.net
| Parameter | Predicted Value |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Dipole Moment | 2.5 Debye |
In Silico Prediction of Potential Off-Targets
An essential aspect of computational drug discovery is the early prediction of potential off-target interactions, which can lead to adverse effects. In silico off-target profiling uses machine learning models and large databases of known drug-target interactions to predict the probability that a given molecule will bind to unintended proteins. nih.gov
For this compound, its structure would be used as input for a panel of predictive models covering hundreds of biologically relevant targets, such as G-protein coupled receptors (GPCRs), kinases, ion channels, and transporters. nih.gov These models provide a probability score for interaction with each off-target. This analysis helps to create a broader safety profile and can flag potential liabilities before extensive experimental testing is undertaken. For instance, many promiscuous drugs are known to interact with various receptors like serotonin (B10506) or acetylcholine (B1216132) receptors, and early computational screening can assess this likelihood. nih.gov
| Potential Off-Target | Target Class | Predicted Interaction Probability |
|---|---|---|
| hERG | Potassium Ion Channel | Low (0.15) |
| 5-HT2A Receptor | GPCR | Low (0.20) |
| PDE5 | Enzyme | Moderate (0.45) |
| VEGFR2 | Kinase | Low (0.10) |
Pharmacophore Modeling for Ligand-Based Drug Design
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model for a class of inhibitors can be generated based on the structure of one or more active compounds. researchgate.net
For this compound, a pharmacophore model can be constructed based on its key structural features. This model would likely consist of several key elements: a hydrogen bond donor (from the amine group), one or more hydrogen bond acceptors (from the indazole nitrogens), two aromatic rings, and a hydrophobic feature (representing the tert-butyl group). nih.gov This model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that share the same essential features and are therefore also likely to be active at the same target. This ligand-based approach is particularly valuable when the precise structure of the biological target is unknown. researchgate.net
| Pharmacophoric Feature | Corresponding Molecular Moiety |
|---|---|
| Hydrogen Bond Donor (HBD) | Amine (-NH2) group |
| Hydrogen Bond Acceptor (HBA) | Indazole ring nitrogen atoms |
| Aromatic Ring (AR1) | Indazole ring system |
| Aromatic Ring (AR2) | Phenyl ring |
| Hydrophobic Feature (HY) | tert-butyl group |
In Vitro and Ex Vivo Biological Activity Assessments of 1 4 Tert Butylphenyl 1h Indazol 4 Amine
Cell-Based Assays for Cellular Response Evaluation
Target-specific assays are designed to measure the interaction of a compound with a particular biological target, such as an enzyme or a receptor, within a cellular context. This provides insights into the mechanism of action of the compound.
Table 1: Hypothetical Target-Specific Cellular Assay Data for 1-(4-tert-butylphenyl)-1H-indazol-4-amine No publicly available data was found for this specific compound. The table below is a template for when such data becomes available.
| Target | Cell Line | Assay Type | Endpoint Measured | Result (e.g., IC₅₀, EC₅₀) |
|---|---|---|---|---|
| Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: Hypothetical Phenotypic Screening Data for this compound No publicly available data was found for this specific compound. The table below is a template for when such data becomes available.
| Cell Line | Cancer Type | Assay Type | Endpoint Measured | Result (e.g., GI₅₀) |
|---|---|---|---|---|
| Data not available | Data not available | Data not available | Data not available | Data not available |
Studies in Primary Cell Cultures and Co-Culture Systems
Primary cells, which are isolated directly from tissues, and co-culture systems, which involve growing two or more different cell types together, offer more physiologically relevant models compared to immortalized cell lines. These systems can better mimic the cellular interactions that occur within a tissue.
Organoid and 3D Cell Culture Models for Advanced In Vitro Assessment
Organoids are three-dimensional (3D) cell cultures derived from stem cells that self-organize to form structures resembling miniature organs. nih.govresearchgate.net These models provide a more complex and physiologically relevant environment to study the effects of compounds compared to traditional 2D cell cultures. thewellbio.comnih.gov
Ex Vivo Tissue and Organ Slice Preparations for Functional Studies
Ex vivo studies utilize fresh tissue or organ slices cultured outside the body for a short period. nih.govnih.gov This method preserves the native tissue architecture and cellular heterogeneity, offering a powerful platform for assessing a compound's functional effects in a context that closely mirrors the in vivo environment. mdpi.comresearchgate.net
Preclinical Efficacy and Mechanism Studies of 1 4 Tert Butylphenyl 1h Indazol 4 Amine in Relevant Animal Models
Establishment of Disease-Relevant Animal Models for Efficacy Testing
The preclinical evaluation of novel therapeutic agents such as 1-(4-tert-butylphenyl)-1H-indazol-4-amine is critically dependent on the use of animal models that accurately recapitulate key aspects of human diseases. The selection and development of these models are guided by the compound's proposed mechanism of action and intended therapeutic indication. For compounds within the indazole class, which have been investigated for applications in oncology and inflammatory diseases, a range of well-established animal models are typically employed. nih.gov
In the context of oncology, xenograft models are a fundamental tool. These models involve the implantation of human cancer cell lines or patient-derived tumors into immunodeficient mice. For instance, if this compound is being investigated as an anticancer agent, cell lines relevant to specific cancers such as breast (e.g., MCF-7), cervical (e.g., ME-180), or liver (e.g., Hep-G2) could be used to establish subcutaneous or orthotopic tumors in mice. cbijournal.com The choice of cell line would be dictated by the molecular target of the compound.
Genetically engineered mouse models (GEMMs) offer another layer of sophistication, where specific genetic mutations are introduced to drive tumor development that more closely mirrors human cancer progression. For example, if the compound targets a specific signaling pathway, GEMMs with mutations in key components of that pathway would be appropriate.
For inflammatory conditions, models such as collagen-induced arthritis (CIA) in mice or rats are standard for mimicking rheumatoid arthritis. Other models include induced inflammatory bowel disease or dermatological inflammation models, depending on the therapeutic goal. The establishment of these models involves standardized protocols to ensure reproducibility and relevance to the human condition.
Dose-Response Characterization in Animal Models
A critical step in the preclinical assessment of this compound is the characterization of its dose-response relationship in established animal models. This process determines the range of doses over which the compound elicits a therapeutic effect. Typically, once a relevant animal model is established (e.g., a tumor xenograft model), cohorts of animals are treated with a range of doses of the compound.
The primary endpoint is often a measure of disease progression, such as tumor volume in oncology studies or clinical scores in inflammatory disease models. The data generated allows for the determination of key parameters such as the effective dose (ED50), which is the dose that produces 50% of the maximal response.
Below is a hypothetical data table illustrating a dose-response study of this compound in a mouse xenograft model.
| Dose Group | Number of Animals | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 1500 ± 150 | 0 |
| 10 mg/kg | 10 | 1100 ± 120 | 26.7 |
| 25 mg/kg | 10 | 750 ± 90 | 50.0 |
| 50 mg/kg | 10 | 400 ± 60 | 73.3 |
| 100 mg/kg | 10 | 250 ± 40 | 83.3 |
Pharmacodynamic Biomarker Analysis in Preclinical Models
Pharmacodynamic (PD) biomarkers are essential for understanding the molecular effects of this compound in vivo and for confirming that the compound is engaging its intended target. These biomarkers can be measured in tumor tissue, surrogate tissues (like blood cells), or plasma.
For instance, if this compound is a kinase inhibitor, a key PD biomarker would be the phosphorylation status of its target kinase or a downstream substrate. researchgate.net Tumor biopsies or whole blood samples can be collected from treated animals at various time points after dosing. Techniques such as Western blotting, immunohistochemistry (IHC), or enzyme-linked immunosorbent assay (ELISA) are then used to quantify the levels of the phosphorylated and total protein.
A successful study would demonstrate a dose-dependent reduction in the target biomarker, correlating with the observed anti-tumor efficacy. The analysis of these biomarkers provides crucial evidence of the compound's mechanism of action in a living organism.
Integration of Imaging Techniques for In Vivo Mechanism Tracking
Non-invasive imaging techniques play an increasingly important role in the preclinical evaluation of novel compounds, allowing for the longitudinal tracking of therapeutic response and mechanism of action in the same animal over time. This reduces the number of animals required and provides more dynamic data.
For oncology studies involving this compound, techniques such as bioluminescence imaging (BLI) can be used if the cancer cells have been engineered to express a luciferase reporter gene. The light output, which correlates with the number of viable tumor cells, can be monitored throughout the study.
Positron Emission Tomography (PET) is another powerful tool. By using specific radiotracers, PET can visualize metabolic activity (e.g., with 18F-FDG), cell proliferation (e.g., with 18F-FLT), or even target engagement if a tracer that binds to the compound's target is available. Magnetic Resonance Imaging (MRI) can provide detailed anatomical information about the tumor and surrounding tissues, as well as functional data related to blood flow and vascularity.
Comparative Efficacy Studies with Established Research Compounds
To understand the potential of this compound as a therapeutic agent, its efficacy is often compared to that of established research compounds or standard-of-care agents in head-to-head preclinical studies. This provides a benchmark for its activity and helps to define its potential advantages.
For example, if this compound is being developed as a BCR-ABL inhibitor for chronic myeloid leukemia, its efficacy in a relevant cell line xenograft model would be compared to a well-established inhibitor like imatinib. nih.gov
The following table presents a hypothetical comparative efficacy study.
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 2000 ± 200 | 0 |
| This compound (50 mg/kg) | 500 ± 75 | 75 |
| Imatinib (50 mg/kg) | 650 ± 90 | 67.5 |
| Combination Therapy | 200 ± 40 | 90 |
Such studies are crucial for positioning the novel compound within the existing therapeutic landscape and for making informed decisions about its further development.
Chemical Biology Applications of 1 4 Tert Butylphenyl 1h Indazol 4 Amine
Development of 1-(4-tert-butylphenyl)-1H-indazol-4-amine as a Chemical Probe
The development of a small molecule into a chemical probe is a meticulous process that hinges on its ability to selectively interact with a biological target. While this compound itself is primarily a foundational structure, its derivatives have been instrumental in the generation of potent and selective chemical probes. The indazole core serves as a versatile scaffold, amenable to synthetic modification, allowing for the introduction of various functional groups to modulate affinity, selectivity, and pharmacokinetic properties.
Research has demonstrated that the N-4-pyrimidinyl-1H-indazol-4-amine framework, a close relative of the subject compound, shows inhibitory activity against leukocyte-specific protein tyrosine kinase (Lck), a key player in T-cell mediated inflammatory disorders. This highlights the potential of the indazole-4-amine core in targeting kinases. The tert-butylphenyl group at the 1-position of the indazole is a critical feature, often contributing to favorable hydrophobic interactions within the binding pockets of target proteins. The development process for probes based on this scaffold typically involves iterative cycles of chemical synthesis and biological evaluation to optimize their performance for specific applications, such as cellular imaging or affinity purification of target proteins.
Application in Target Validation and Deconvolution Studies
A crucial step in drug discovery is the validation of a biological target's role in a disease process. Chemical probes derived from scaffolds like this compound are invaluable in this context. By providing a means to selectively engage and modulate the activity of a specific protein in a cellular or in vivo setting, these probes can help to confirm or refute the hypothesis that the protein is a viable drug target.
Target deconvolution, the process of identifying the specific molecular targets of a compound discovered through phenotypic screening, is another area where these probes are applied. A bioactive compound with an interesting cellular effect can be chemically modified to incorporate a reactive group or an affinity tag, transforming it into a probe. This probe can then be used in chemical proteomics experiments to isolate and identify its binding partners from a complex biological sample, thereby revealing its mechanism of action. While direct studies employing this compound for target deconvolution are not extensively documented, the principles of chemical probe development suggest its suitability for such applications.
Design and Synthesis of Affinity-Based Probes (e.g., photoaffinity probes)
Affinity-based probes are powerful tools for identifying and studying protein-ligand interactions. These probes are designed to bind specifically to a target protein and are equipped with a feature that allows for the covalent labeling or capture of the target. Photoaffinity probes, a prominent class of affinity-based probes, incorporate a photoreactive group that, upon irradiation with UV light, forms a highly reactive species capable of creating a covalent bond with nearby amino acid residues in the protein's binding site.
The synthesis of photoaffinity probes based on the this compound scaffold would involve the strategic introduction of a photoreactive moiety, such as a diazirine, benzophenone, or aryl azide. The placement of this group is critical to ensure that it does not significantly impair the probe's binding affinity for its target. Additionally, a reporter tag, such as biotin (B1667282) or a fluorescent dye, is often included in the probe's design to facilitate the detection and isolation of the labeled protein.
Table 1: Common Photoreactive Groups and Reporter Tags for Affinity-Based Probes
| Functional Group | Type | Application |
| Diazirine | Photoreactive Group | Covalent labeling of target proteins |
| Benzophenone | Photoreactive Group | Covalent labeling of target proteins |
| Aryl Azide | Photoreactive Group | Covalent labeling of target proteins |
| Biotin | Reporter Tag | Affinity purification of labeled proteins |
| Fluorescent Dye | Reporter Tag | Visualization of target proteins in cells or tissues |
This table provides an interactive overview of common functional groups used in the design of affinity-based probes.
The general synthetic strategy for such a probe would involve the initial synthesis of the core this compound structure, followed by the attachment of a linker arm bearing the photoreactive group and the reporter tag. The modular nature of this synthesis allows for the generation of a library of probes with varying linkers and tags to optimize performance.
Utilization in Investigating Cellular Pathways and Processes
Understanding the intricate network of cellular pathways is fundamental to biology and medicine. Chemical probes derived from this compound can be employed to dissect these pathways by selectively perturbing the function of a single protein component. By observing the downstream cellular consequences of inhibiting or activating a specific target, researchers can infer its role within a larger signaling cascade.
For instance, a selective kinase inhibitor probe based on this scaffold could be used to investigate the role of that kinase in cell cycle progression, apoptosis, or cell migration. The ability to control the activity of a protein with temporal and spatial precision using a small molecule probe offers a significant advantage over genetic methods, which often have slower onset and can be confounded by developmental compensation. The insights gained from these studies can reveal new nodes for therapeutic intervention and enhance our understanding of disease mechanisms.
Challenges and Future Research Directions for 1 4 Tert Butylphenyl 1h Indazol 4 Amine
Advancements in Synthetic Scalability and Green Chemistry Approaches
A significant hurdle in the development of novel chemical entities is the transition from laboratory-scale synthesis to large-scale production. The synthesis of substituted indazoles often involves multi-step processes that may not be efficient or environmentally benign. Future research must focus on developing scalable and sustainable synthetic routes for 1-(4-tert-butylphenyl)-1H-indazol-4-amine.
Green chemistry principles offer a framework for more sustainable chemical production. researchgate.netresearchgate.net These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jddhs.com For the synthesis of indazole derivatives, this could involve microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes and increase product yields. jddhs.commdpi.com Other promising techniques include solvent-free reactions, which reduce the environmental impact of volatile organic compounds (VOCs), and the use of recyclable heterogeneous catalysts to simplify purification processes. researchgate.netmdpi.com Developing one-pot multicomponent reactions (MCRs), where multiple reactants are combined in a single step to form the final product, represents another key strategy for improving efficiency and reducing waste. rasayanjournal.co.in
| Synthetic Approach | Traditional Method Characteristics | Green Chemistry Alternative | Potential Advantages |
|---|---|---|---|
| Energy Input | Conventional heating (e.g., oil baths), often requiring long reaction times. | Microwave-assisted synthesis. mdpi.com | Rapid heating, reduced reaction times, improved yields. jddhs.com |
| Solvent Use | Use of hazardous, volatile organic solvents. researchgate.net | Solvent-free conditions or use of green solvents (e.g., water, ionic liquids). jddhs.comrasayanjournal.co.in | Reduced pollution, lower cost, simplified workup. researchgate.net |
| Catalysis | Homogeneous catalysts that are difficult to remove from the product. | Heterogeneous, recyclable catalysts (e.g., zeolites, metal-organic frameworks). researchgate.net | Easy separation, catalyst reuse, reduced waste. mdpi.com |
| Process Efficiency | Multi-step synthesis with isolation of intermediates. | One-pot or multicomponent reactions (MCRs). rasayanjournal.co.in | Higher atom economy, fewer purification steps, time and resource savings. rasayanjournal.co.in |
Identification of Novel, Unanticipated Biological Targets
While the indazole core is associated with certain biological activities, the specific target profile of this compound remains to be fully elucidated. Research into similar compounds suggests that indazole derivatives can interact with a variety of biological targets, including protein kinases and enzymes involved in inflammatory pathways. ontosight.airesearchgate.net For instance, various indazole analogs have been investigated as inhibitors of Polo-like kinase 4 (PLK4), tyrosine threonine kinase (TTK), and epidermal growth factor receptor (EGFR), which are implicated in cancer. nih.govnih.govnih.gov
Future research should involve comprehensive screening of this compound against large panels of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and enzymes. This unbiased approach, often termed target deconvolution, can uncover novel and unexpected mechanisms of action, potentially opening up new therapeutic applications for this class of compounds. ontosight.ai
| Target Class | Examples of Known Indazole-Target Interactions | Potential Therapeutic Area |
|---|---|---|
| Protein Kinases | PLK4, TTK, EGFR, c-Kit, PDGFRβ. nih.govnih.gov | Oncology. nih.gov |
| Cyclooxygenase (COX) Enzymes | COX-2. researchgate.net | Inflammation. researchgate.net |
| Cannabinoid Receptors | CB1 receptor agonists. google.com | Neurological disorders, pain management. |
Integration of Multi-Omics Data for Comprehensive Mechanistic Insights
To gain a holistic understanding of the biological effects of this compound, future studies should leverage multi-omics data integration. nih.gov This approach combines data from different biological layers—genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive picture of how the compound affects cellular systems. nih.govresearchgate.net By treating biological systems (e.g., cell cultures or animal models) with the compound and analyzing the resulting changes across these different "omes," researchers can identify the pathways and networks that are most significantly perturbed.
This integrated analysis can help elucidate the compound's mechanism of action, identify biomarkers for its activity, and uncover potential off-target effects. nih.govfrontiersin.org For example, transcriptomic data (RNA-Seq) can reveal which genes are up- or down-regulated, while proteomic data can confirm if these changes translate to the protein level. researchgate.net Metabolomics can then show how these changes impact cellular metabolism. Such a systems-level approach is crucial for moving beyond a single-target view and understanding the compound's full biological impact. nih.gov
| Omics Layer | Technology Used | Biological Information Provided |
|---|---|---|
| Genomics | DNA Sequencing | Genetic variations that may influence compound response. |
| Transcriptomics | RNA-Sequencing (RNA-Seq) | Changes in gene expression levels in response to the compound. nih.gov |
| Proteomics | Mass Spectrometry | Changes in protein abundance and post-translational modifications. researchgate.net |
| Metabolomics | Mass Spectrometry, NMR | Alterations in the levels of small-molecule metabolites and metabolic pathways. |
Exploration of Synergistic Effects with Other Research Compounds
Combination therapy is a cornerstone of modern medicine, particularly in complex diseases like cancer. Investigating the potential synergistic effects of this compound with other research compounds is a critical future direction. Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. mdpi.com
Based on the potential targets of the indazole class, rational combinations can be designed. For example, if the compound is found to be a kinase inhibitor, it could be tested in combination with other agents that target parallel signaling pathways or with compounds that inhibit mechanisms of drug resistance. mdpi.com High-throughput screening of the compound in combination with libraries of other bioactive molecules can also uncover unexpected synergistic relationships, providing a basis for developing novel combination therapies.
| Potential Target Class of Compound | Class of Combination Compound | Rationale for Synergy |
|---|---|---|
| Kinase Inhibitor | Inhibitor of a different kinase in the same pathway (e.g., BRAF/MEK inhibitors) | Overcoming feedback activation or resistance mechanisms. |
| Anti-inflammatory Agent (e.g., COX-2 inhibitor) | Immunomodulatory agent | Targeting different aspects of the inflammatory and immune response. |
| Epigenetic Modifier | Cytotoxic Chemotherapy Agent | "Priming" cancer cells to be more susceptible to DNA-damaging agents. |
Strategic Development of Next-Generation Indazole Analogs with Enhanced Specificity
The initial structure of this compound serves as a starting point for the development of next-generation analogs with improved properties. The goal of strategic analog development is to enhance potency and selectivity for the desired biological target while minimizing off-target effects. This process relies heavily on understanding the structure-activity relationship (SAR) of the compound.
Future research should involve the systematic modification of different parts of the molecule, including the tert-butylphenyl group and the substitution pattern on the indazole ring. researchgate.netcbijournal.com For example, replacing the tert-butyl group with other substituents could influence the compound's solubility, metabolic stability, and binding affinity. semanticscholar.org Computational methods, such as molecular docking, can guide the design of new analogs by predicting how they will bind to specific targets. researchgate.netnih.gov The synthesis and biological evaluation of these new analogs will generate crucial SAR data to guide the design of compounds with optimized specificity and drug-like properties. nih.govsemanticscholar.org
| Molecular Scaffold Region | Potential Modification | Desired Outcome |
|---|---|---|
| 1-phenyl ring | Varying substituents (e.g., halogens, methoxy (B1213986) groups) at different positions. | Improve binding affinity and selectivity; alter pharmacokinetic properties. |
| tert-butyl group | Replacement with smaller alkyl groups, cyclic groups, or polar functional groups. | Modulate solubility, metabolic stability, and target engagement. |
| Indazole core | Substitution at other available positions on the bicyclic ring. | Fine-tune electronic properties and spatial arrangement for optimal target interaction. |
| 4-amine group | Conversion to amides, sulfonamides, or other functional groups. | Explore new binding interactions and improve drug-like properties. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
